d(CH2)5Tyr(Et)Vavp - 77453-01-1

d(CH2)5Tyr(Et)Vavp

Catalog Number: EVT-367831
CAS Number: 77453-01-1
Molecular Formula: C53H77N13O11S2
Molecular Weight: 1136.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

d(CH2)5Tyr(Et)VAVP is a synthetic analog of arginine vasopressin (AVP), a hormone naturally produced in the hypothalamus and stored in the pituitary gland. [, , , , , , , , , , ] Unlike AVP, which exerts both antidiuretic (water retention) and vasopressor (blood pressure regulation) effects, d(CH2)5Tyr(Et)VAVP acts as a potent and specific antagonist, blocking the effects of AVP at its receptors. [, , , , , , , , , , ] This makes it a valuable tool for studying the physiological and pathophysiological roles of AVP, particularly in water balance regulation. [, , , , , , , , , , ]

Synthesis Analysis

d(CH2)5Tyr(Et)VAVP is synthesized using solid-phase peptide synthesis, a widely used technique for creating peptides in a controlled manner. [, ] This method involves attaching the first amino acid of the peptide sequence to a solid support, then sequentially adding subsequent amino acids. [, ] Specific protecting groups are employed throughout the process to prevent unwanted side reactions and ensure the correct sequence is achieved. [, ] Following synthesis, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). [, ]

Molecular Structure Analysis

d(CH2)5Tyr(Et)VAVP shares structural similarities with AVP but incorporates specific modifications that confer its antagonistic properties. [, , , ] These modifications include:

  • Position 1: Replacement of cysteine with beta-mercapto-beta,beta-cyclopentamethylenepropionic acid enhances metabolic stability. [, , , ]
  • Position 2: Substitution of tyrosine with O-ethyltyrosine is crucial for antagonist activity and receptor selectivity. [, , , ]
  • Position 4: Replacement of glutamine with valine contributes to increased antagonist potency. [, , , ]

These structural changes contribute to d(CH2)5Tyr(Et)VAVP's ability to bind to AVP receptors but prevent receptor activation, thereby blocking the effects of AVP. [, , , ]

Chemical Reactions Analysis

While specific chemical reactions involving d(CH2)5Tyr(Et)VAVP haven't been extensively studied in the provided papers, its primary chemical reactivity stems from its peptide nature. [, , , ] As such, it is susceptible to hydrolysis under acidic or basic conditions, leading to peptide bond cleavage. [, , , ] Additionally, the thiol group in the beta-mercapto-beta,beta-cyclopentamethylenepropionic acid moiety can undergo oxidation, potentially impacting its stability and activity. [, , , ]

Mechanism of Action

d(CH2)5Tyr(Et)VAVP exerts its effects by acting as a competitive antagonist at AVP receptors. [, , , ] It binds to these receptors with high affinity, preventing AVP from binding and activating them. [, , , ] This, in turn, blocks the downstream signaling pathways responsible for AVP's physiological effects, including water reabsorption in the kidneys and vasoconstriction. [, , , ] The specificity of d(CH2)5Tyr(Et)VAVP for AVP receptors ensures that it doesn't interfere with the actions of other hormones or signaling pathways. [, , , ]

Applications
  • Studying AVP's role in water balance: Researchers have utilized d(CH2)5Tyr(Et)VAVP to induce diuresis and block the antidiuretic effects of both exogenous AVP and endogenous AVP released in response to osmotic stimuli. [, , , , , , , ] This has provided insights into AVP's role in regulating water balance and helped elucidate the mechanisms underlying conditions like diabetes insipidus and hyponatremia. [, , , , , , , ]

  • Investigating AVP's role in hypertension: Studies have employed d(CH2)5Tyr(Et)VAVP to examine the contribution of AVP to the development and maintenance of hypertension. [] By blocking AVP's vasoconstrictor effects, researchers can assess its involvement in blood pressure regulation. []

  • Developing animal models of human diseases: d(CH2)5Tyr(Et)VAVP has been instrumental in creating animal models that mimic human diseases associated with AVP dysregulation. [, , ] For example, by administering d(CH2)5Tyr(Et)VAVP alongside excessive water intake, researchers have successfully induced hyponatremia and cerebral edema in rats, mimicking the syndrome of inappropriate antidiuretic hormone secretion (SIADH) observed in humans. [, , ] These models offer valuable platforms for studying disease mechanisms and evaluating potential therapies.

Future Directions
  • Investigating its potential as a therapeutic agent: While currently primarily a research tool, d(CH2)5Tyr(Et)VAVP's potent and specific AVP antagonist properties warrant further exploration for potential therapeutic applications, particularly in treating conditions like SIADH and hyponatremia. [, , , ]

  • Developing more potent and selective analogs: Continued research could focus on synthesizing and evaluating novel d(CH2)5Tyr(Et)VAVP analogs with enhanced potency, selectivity, and pharmacological properties. [, ] This could involve exploring different modifications at various positions within the peptide sequence to optimize its binding affinity, receptor selectivity, and metabolic stability. [, ]

  • Understanding its long-term effects: While numerous studies have investigated the short-term effects of d(CH2)5Tyr(Et)VAVP, further research is needed to understand its long-term consequences on AVP receptor regulation and potential compensatory mechanisms. [, , , , , , , , , , ]

  • Combining with other therapeutic strategies: Exploring the potential synergistic effects of combining d(CH2)5Tyr(Et)VAVP with other drugs or therapeutic approaches could lead to novel treatment strategies for AVP-related disorders. [, , , ]

d(CH2)5Tyr(Me)VDAVP

Compound Description: d(CH2)5Tyr(Me)VDAVP is an arginine vasopressin (AVP) analog. It acts as a transient antidiuretic when injected intravenously. It effectively antagonizes antidiuretic responses to subsequent injections of AVP. []

Relevance: d(CH2)5Tyr(Me)VDAVP is structurally similar to d(CH2)5Tyr(Et)VAVP, differing only in the substitution at the tyrosine residue at position 2 (O-methyl in d(CH2)5Tyr(Me)VDAVP vs. O-ethyl in d(CH2)5Tyr(Et)VAVP). [] This difference impacts the antiantidiuretic potency, with d(CH2)5Tyr(Et)VAVP exhibiting higher potency. []

d(CH2)5Tyr(Et)VDAVP

Compound Description: d(CH2)5Tyr(Et)VDAVP is an arginine vasopressin (AVP) analog. Similar to d(CH2)5Tyr(Me)VDAVP, it causes transient antidiuresis upon intravenous injection and effectively antagonizes subsequent AVP-induced antidiuretic responses. []

Relevance: d(CH2)5Tyr(Et)VDAVP is structurally related to d(CH2)5Tyr(Et)VAVP, sharing the O-ethyl substitution at the tyrosine in position 2. [] The key difference lies in the presence of D-arginine in d(CH2)5Tyr(Et)VDAVP compared to L-arginine in d(CH2)5Tyr(Et)VAVP. [] This difference significantly impacts antiantidiuretic potency, with d(CH2)5Tyr(Et)VAVP being more potent due to the presence of L-arginine. []

d(CH2)5Tyr(i-Pr)VDAVP

Compound Description: d(CH2)5Tyr(i-Pr)VDAVP is another AVP analog exhibiting similar characteristics to the previous two compounds, causing transient antidiuresis and antagonizing AVP-induced antidiuretic responses. []

Relevance: This compound belongs to the same series as d(CH2)5Tyr(Et)VAVP, with modifications at the tyrosine residue at position 2. [] In this case, the substitution is an O-isopropyl group. [] This difference in the substituent influences the antiantidiuretic potency compared to d(CH2)5Tyr(Et)VAVP. []

d(CH2)5Tyr(n-Pr)VDAVP

Compound Description: d(CH2)5Tyr(n-Pr)VDAVP, an AVP analog, demonstrates a pattern of transient antidiuresis upon intravenous injection and antagonism of AVP-induced antidiuretic responses, similar to other compounds in this series. []

Relevance: This compound shares structural similarities with d(CH2)5Tyr(Et)VAVP, with the variation being the O-n-propyl substitution at the tyrosine in position 2. [] This modification results in differing antiantidiuretic potencies compared to d(CH2)5Tyr(Et)VAVP. []

d(CH2)5Tyr(Me)VAVP

Compound Description: d(CH2)5Tyr(Me)VAVP, an arginine vasopressin (AVP) analog, functions as a potent antagonist of both antidiuretic and vasopressor responses to AVP. [] It exhibits transient antidiuretic effects upon intravenous injection. []

Relevance: d(CH2)5Tyr(Me)VAVP is structurally similar to d(CH2)5Tyr(Et)VAVP, differing in the substitution at position 2 of the tyrosine residue (O-methyl in d(CH2)5Tyr(Me)VAVP vs. O-ethyl in d(CH2)5Tyr(Et)VAVP). [] This structural modification influences the antiantidiuretic potency, with d(CH2)5Tyr(Et)VAVP displaying higher potency due to the ethyl substitution. []

d(CH2)5Tyr(i-Pr)VAVP

Compound Description: d(CH2)5Tyr(i-Pr)VAVP is an AVP analog. Like other related compounds, it acts as a potent antagonist of both the antidiuretic and vasopressor effects of AVP. []

Relevance: d(CH2)5Tyr(i-Pr)VAVP is part of the same series as d(CH2)5Tyr(Et)VAVP. [] The distinction lies in the O-isopropyl substitution at the tyrosine residue in position 2. [] The varying substituents contribute to differences in antiantidiuretic potency compared to d(CH2)5Tyr(Et)VAVP. []

d(CH2)5Tyr(n-Pr)VAVP

Compound Description: d(CH2)5Tyr(n-Pr)VAVP is an analog of AVP. It displays potent antagonist activity against both the antidiuretic and vasopressor responses to AVP. []

Relevance: Belonging to the same series as d(CH2)5Tyr(Et)VAVP, this analog features an O-n-propyl group substituted at the tyrosine in position 2. [] This modification results in variations in antiantidiuretic potency compared to d(CH2)5Tyr(Et)VAVP. []

d(CH2)5D-TyrVAVP

Compound Description: d(CH2)5D-TyrVAVP is a vasopressin analog that acts as a competitive inhibitor of vasopressin binding and adenylate cyclase activation. [] Studies indicate that it demonstrates selectivity for vasopressin receptors and does not affect the activation of renal adenylate cyclase by β-adrenergic agonists, prostaglandins E1, E2, and I2. [] Furthermore, d(CH2)5D-TyrVAVP does not impair other components of the adenylate cyclase system. []

Relevance: This compound is structurally related to d(CH2)5Tyr(Et)VAVP, belonging to the same class of vasopressin analogs. [] Both compounds exhibit antagonistic effects on vasopressin activity. []

d(CH2)5VDAVP

Compound Description: d(CH2)5VDAVP is a vasopressin analog that exhibits minimal in vivo anti-ADH activity. It acts as a competitive inhibitor of vasopressin binding and adenylate cyclase activation. []

Relevance: d(CH2)5VDAVP serves as a reference compound for comparing the potency of the novel vasopressin antagonists, including d(CH2)5Tyr(Et)VAVP. [] d(CH2)5Tyr(Et)VAVP demonstrates a 5- to 7-fold higher potency in inhibiting vasopressin binding and adenylate cyclase activation compared to d(CH2)5VDAVP. []

d(CH2)5-d-Leu-VAVP

Compound Description: d(CH2)5-d-Leu-VAVP is an AVP antagonist. It selectively blocks the antidiuretic effects of exogenous AVP without affecting its pressor effects. []

Relevance: This compound serves as a pharmacological tool for differentiating the antidiuretic and pressor effects of AVP, unlike d(CH2)5Tyr(Et)VAVP, which antagonizes both effects. []

d(CH2)5Tyr(Me)AVP

Compound Description: d(CH2)5Tyr(Me)AVP acts as a specific antagonist for the pressor effects of AVP, showing no impact on blood pressure or heart rate. []

Relevance: This selective antagonist helps distinguish the role of AVP's pressor effects, in contrast to d(CH2)5Tyr(Et)VAVP, which antagonizes both the antidiuretic and pressor effects of AVP. []

1-deamino-8-D-AVP (DDAVP)

Compound Description: DDAVP is an AVP analog with minimal vascular effects, primarily known for its antidiuretic properties. []

Relevance: This compound helps demonstrate the specificity of d(CH2)5Tyr(Et)VAVP as an antagonist. [] d(CH2)5Tyr(Et)VAVP effectively blocks the antidiuretic effects of both AVP and DDAVP, indicating its action is not dependent on the vascular properties of AVP. []

Arginine Vasopressin (AVP)

Compound Description: AVP is a naturally occurring hormone with crucial roles in regulating water balance and blood pressure. []

Relevance: AVP serves as the primary target for the antagonist activity of d(CH2)5Tyr(Et)VAVP. [] d(CH2)5Tyr(Et)VAVP effectively binds to AVP receptors, blocking the downstream effects of AVP. []

[1-(β-mercapto-β, β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine] arginine vasopressin (d(CH2)5[Tyr(Me)2]-AVP)

Compound Description: d(CH2)5[Tyr(Me)2]-AVP is identified as one of the most potent V1 antagonists. []

Relevance: This compound represents a significant milestone in the development of selective vasopressin antagonists, highlighting the importance of structural modifications, like the ones found in d(CH2)5Tyr(Et)VAVP, for achieving specific receptor antagonism. []

Properties

CAS Number

77453-01-1

Product Name

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

IUPAC Name

(2S)-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C53H77N13O11S2

Molecular Weight

1136.4 g/mol

InChI

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35?,36-,37-,38-,39-,40-,44-/m0/s1

InChI Key

SDFJYGJKEXYVCG-HQAJSCLBSA-N

SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Synonyms

1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer
argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)-
d(CH2)5(Tyr(Et)2)VAVP
d(CH2)5Tyr(Et)VAVP
SK and F 100398
SK and F 101498
SK and F-100398
SK and F-101498
SKF 100398
SKF 101498

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.